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Abstract
J147 is a novel, orally active, and neurotrophic compound that has demonstrated significant

potential as a therapeutic agent for Alzheimer's disease (AD) and other neurodegenerative

conditions. Developed through a phenotypic screening approach targeting age-associated

brain toxicities, J147 exhibits a multifaceted mechanism of action, primarily centered on the

inhibition of the mitochondrial F1F0 ATP synthase. This interaction triggers a cascade of

neuroprotective and cognitive-enhancing effects, including the upregulation of neurotrophic

factors, reduction of soluble amyloid-beta levels, and mitigation of neuroinflammation. This

technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action,

and preclinical development of J147, complete with detailed experimental protocols and

quantitative data to support further research and development efforts.

Discovery and Synthesis
A Novel Approach to Drug Discovery for
Neurodegenerative Disease
The discovery of J147 stemmed from a shift away from the traditional target-based drug

discovery paradigm, which has had limited success in developing effective treatments for

complex, age-related neurodegenerative diseases like Alzheimer's.[1] Instead, a phenotypic

screening strategy was employed, focusing on identifying compounds that could protect
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neuronal cells from multiple toxicities associated with the aging brain.[1][2][3] This approach led

to the identification of J147, a derivative of the natural compound curcumin, which exhibited

potent neuroprotective properties in various in vitro assays.[4]

Chemical Synthesis of J147
J147, with the systematic name (E)-N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N'-(3-

methoxybenzylidene)acetohydrazide, is synthesized through a two-step process.[5]

Experimental Protocol: Synthesis of J147

Step 1: Formation of Hydrazone Intermediate

A mixture of 3-methoxybenzaldehyde and (2,4-dimethylphenyl)hydrazine hydrochloride is

stirred in ethanol (EtOH) at room temperature for 1 hour.

The resulting solid precipitate, the hydrazone intermediate, is collected by filtration,

washed with ethanol, and dried under a vacuum.

Step 2: Acetylation to Yield J147

The hydrazone intermediate is then acetylated using trifluoroacetic anhydride and

triethylamine in dichloromethane (CH2Cl2).

This reaction yields the final product, J147.[5]

Mechanism of Action
J147's primary molecular target is the mitochondrial F1F0 ATP synthase, a key enzyme in

cellular energy production.[4]

Inhibition of ATP Synthase and Downstream Signaling
J147 binds to the F1 subunit of ATP synthase, leading to its partial inhibition.[4] This triggers a

signaling cascade that is central to its neuroprotective effects:

Increased Intracellular Calcium: Inhibition of ATP synthase leads to an increase in cytosolic

calcium levels.[4]
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Activation of CAMKK2 and AMPK: The elevated calcium activates Calcium/calmodulin-

dependent protein kinase kinase β (CAMKK2), which in turn activates AMP-activated protein

kinase (AMPK), a master regulator of cellular energy homeostasis.[4]

Modulation of Downstream Pathways: AMPK activation leads to the modulation of various

downstream pathways that promote cellular resilience and neuroprotection.[4]
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Core signaling pathway of J147.

Neurotrophic Effects
A key outcome of J147's activity is the increased expression of neurotrophic factors,

particularly brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF).[5] These

proteins are crucial for neuronal survival, growth, and synaptic plasticity. The upregulation of

BDNF leads to the increased expression of downstream targets like the synaptic scaffolding

protein Homer-1 and the transcription factor Egr3, both of which are important for learning and

memory.[5]

Effects on Amyloid-Beta and Neuroinflammation
In preclinical models of Alzheimer's disease, J147 has been shown to reduce the levels of

soluble amyloid-beta (Aβ) peptides (Aβ1-40 and Aβ1-42) in the brain.[5] This is a significant

finding, as soluble Aβ oligomers are considered to be the primary neurotoxic species in AD.

Additionally, J147 has demonstrated anti-inflammatory properties, further contributing to its

neuroprotective profile.

Preclinical Data
In Vitro Efficacy
J147 has demonstrated potent neuroprotective and neurotrophic effects in a variety of in vitro

assays. The following table summarizes key EC50 values.
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Assay Type
Cell
Line/System

Effect
EC50 Value
(nM)

Reference(s)

Neuroprotection

(Oxytosis)

HT22

Hippocampal

Neurons

Protection

against

glutamate toxicity

10 - 100 [4]

Neurotrophic

Activity

Primary Cortical

Neurons

Trophic factor

withdrawal

rescue

25 [4]

ATP Synthase

Inhibition

Isolated

Mitochondria

Inhibition of ATP

synthase activity
20

In Vivo Efficacy in Animal Models
J147 has been extensively studied in various mouse models of Alzheimer's disease and aging,

consistently demonstrating cognitive-enhancing and disease-modifying effects.

Experimental Protocol: Scopolamine-Induced Memory Impairment Model

Animals: C57BL/6J mice.

Treatment: J147 is administered orally, typically mixed with food, for a specified period

before the induction of memory impairment.

Induction of Amnesia: Scopolamine, a muscarinic antagonist, is injected intraperitoneally to

induce cognitive deficits.

Behavioral Testing: A battery of behavioral tests, such as the Morris water maze and Y-maze,

are used to assess learning and memory.[5]

In a study with aged (20-month-old) APP/swePS1ΔE9 transgenic mice, a model for familial

Alzheimer's disease, three months of J147 treatment resulted in:

Reversal of cognitive deficits.[5]

Significant reduction in soluble Aβ1-40 and Aβ1-42 levels in the hippocampus.[5]
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Increased levels of BDNF, NGF, and their downstream targets, including phosphorylated

CREB and Egr3.[5]

Pharmacokinetics and Safety
Pharmacokinetic studies in mice have shown that J147 is orally bioavailable and can cross the

blood-brain barrier.

Parameter Value

Oral Bioavailability 28%

Plasma Half-life (t½) 1.5 hours

Brain Half-life (t½) 2.5 hours

Cmax (Plasma) Not explicitly available

Tmax (Plasma) Not explicitly available

Note: Cmax and Tmax values were not explicitly found in the reviewed literature.

Comprehensive safety pharmacology studies have been conducted on J147, with no significant

adverse effects observed.

Safety Assay Result

Ames Test Negative

hERG Assay Negative

Acute Toxicity (mice) No toxicity at 2 g/kg

These results indicate a favorable safety profile for J147.[5]

Experimental Workflows and Signaling Diagrams
J147 Drug Discovery Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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